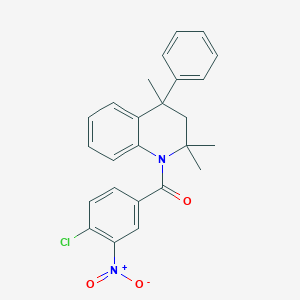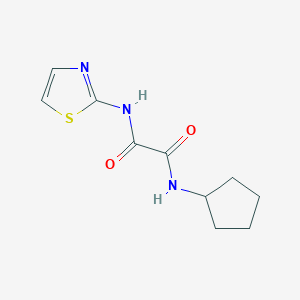
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, commonly known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications. TRO19622 is a member of the tetrahydroquinoline family of compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of TRO19622 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. TRO19622 has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. TRO19622 has also been found to modulate the activity of various neurotransmitter systems, including the glutamate and dopamine systems.
Biochemical and Physiological Effects:
TRO19622 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, to improve cognitive function, and to protect against neuronal damage. TRO19622 has also been found to reduce pain and inflammation in various animal models of arthritis and neuropathic pain. In addition, TRO19622 has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TRO19622 is its broad range of biological activities, which makes it a promising candidate for the treatment of various neurological disorders and inflammatory conditions. TRO19622 is also relatively easy to synthesize and has a favorable safety profile. However, one of the main limitations of TRO19622 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of TRO19622 and to determine its optimal dosing and administration regimens.
Zukünftige Richtungen
There are several future directions for research on TRO19622. One area of focus could be the development of more water-soluble derivatives of TRO19622, which could improve its efficacy and bioavailability. Another area of focus could be the investigation of TRO19622's potential as a treatment for other conditions, such as cancer and autoimmune disorders. Finally, more research is needed to fully understand the mechanism of action of TRO19622 and to identify potential biomarkers of its therapeutic efficacy.
Synthesemethoden
The synthesis of TRO19622 involves the reaction of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The reaction yields TRO19622 as a yellow crystalline solid with a melting point of 143-145°C. The purity of TRO19622 can be determined by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
TRO19622 has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. TRO19622 has been shown to be effective in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TRO19622 has also been found to be effective in the treatment of pain and inflammation associated with various conditions, including arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-5-4-6-10-18)19-11-7-8-12-21(19)27(24)23(29)17-13-14-20(26)22(15-17)28(30)31/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBJDSCKWVXWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)
![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)
![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)
![1-cyclohexyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5107389.png)
